molecular formula C24H23NO4S B10891578 2-{3-[(Biphenyl-4-yloxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid

2-{3-[(Biphenyl-4-yloxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B10891578
M. Wt: 421.5 g/mol
InChI Key: KZNCPDBPSXLOOG-UHFFFAOYSA-N
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Description

2-{3-[(4-BIPHENYLYLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is a complex organic compound that features a thiazolidine ring, a biphenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-BIPHENYLYLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazolidine ring through a cyclization reaction. The biphenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium-based catalysts in the Suzuki-Miyaura coupling, is common to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-BIPHENYLYLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The biphenyl group can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, cyclohexyl derivatives, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{3-[(4-BIPHENYLYLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(4-BIPHENYLYLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The biphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(4-BIPHENYLYLOXY)METHYL]-4-HYDROXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
  • 2-{3-[(4-BIPHENYLYLOXY)METHYL]-4-ETHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

Uniqueness

Compared to similar compounds, 2-{3-[(4-BIPHENYLYLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications .

Properties

Molecular Formula

C24H23NO4S

Molecular Weight

421.5 g/mol

IUPAC Name

2-[4-methoxy-3-[(4-phenylphenoxy)methyl]phenyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C24H23NO4S/c1-28-22-12-9-18(23-25-21(15-30-23)24(26)27)13-19(22)14-29-20-10-7-17(8-11-20)16-5-3-2-4-6-16/h2-13,21,23,25H,14-15H2,1H3,(H,26,27)

InChI Key

KZNCPDBPSXLOOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)COC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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